ネトグリタゾン

説明

Netoglitazone, also known as MCC-555, is a hypoglycemic agent that belongs to the thiazolidinedione group . It is a PPAR-gamma ligand with selective effects on bone and fat .

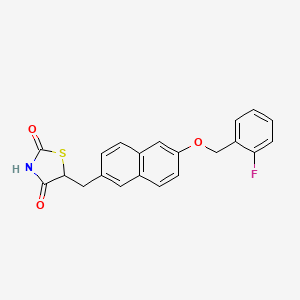

Molecular Structure Analysis

The molecular formula of Netoglitazone is C21H16FNO3S . It has a molar mass of 381.42 g/mol . The structure includes a thiazolidinedione group, which is common among hypoglycemic agents .Physical And Chemical Properties Analysis

Netoglitazone has a density of 1.4±0.1 g/cm3, a boiling point of 599.5±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.3±3.0 kJ/mol and a flash point of 316.4±24.6 °C .科学的研究の応用

PPAR-ガンマ リガンド

ネトグリタゾンは、骨と脂肪に選択的な効果を持つPPAR-ガンマ リガンドです . 細胞種特異的な方法で、完全または部分的なPPAR-ガンマアゴニストまたはアンタゴニストとして作用します . PPAR-ガンマは、核内受容体であり、骨細胞の発達と骨の恒常性を制御する脂肪細胞特異的な転写因子です .

骨の恒常性

ネトグリタゾンは骨の恒常性に影響を与えることが示されています . マウスでは、PPAR-ガンマの不足は骨量の増加につながる一方で、特定のPPAR-ガンマアゴニストであるロシグリタゾンの投与は骨量の減少と骨髄脂肪量の増加につながります .

抗糖尿病作用

ネトグリタゾンは、in vivoで異なる抗糖尿病作用、抗骨芽細胞作用、および前脂肪細胞作用を有する、新しいクラスのPPAR-ガンマリガンドのメンバーです . チアゾリジンジオンは、PPAR-ガンマの活性化を通じてインスリン感受性を改善する効果的な抗糖尿病薬です .

脂肪生成と骨芽細胞分化

ネトグリタゾンは脂肪生成と骨芽細胞分化の両方に促進効果があります . 脂肪酸シンターゼ(FASN)ノックダウンが、その前脂肪細胞作用を選択的に抑制することがわかりました .

薬物相互作用

ジエチルスチルベストロールとの併用により、ネトグリタゾンの代謝が低下する可能性があります . ジフロラゾンをネトグリタゾンと併用すると、高血糖のリスクまたは重症度が高まる可能性があります .

細胞分化

in vitroで、ネトグリタゾンは、PPAR-ガンマ2依存的な方法で脂肪細胞を誘導し、骨芽細胞の形成を阻害しました . しかし、ロシグリタゾンよりも100倍効果が低かった .

作用機序

Target of Action

Netoglitazone, also known as MCC-555, is a hypoglycemic agent . It primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . Specifically, it acts as a dual agonist for PPARα and PPARγ . These receptors are a group of nuclear receptors that play essential roles in the regulation of cellular functions, including metabolism, cell differentiation, and immune response .

Mode of Action

Netoglitazone interacts with its targets, PPARα and PPARγ, by activating these receptors . The activation of PPARs leads to the transcription of a number of specific genes, resulting in various cellular changes . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Biochemical Pathways

The activation of PPARs by Netoglitazone affects several biochemical pathways. The main effect of the expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

For example, the metabolism of Netoglitazone can be decreased when combined with Abiraterone, or increased when combined with Abatacept .

Result of Action

The activation of PPARs by Netoglitazone leads to a decrease in the amount of fatty acids in circulation, making cells more dependent on glucose oxidation . This results in a decrease in blood glucose levels, making Netoglitazone an effective hypoglycemic agent .

Action Environment

The action, efficacy, and stability of Netoglitazone can be influenced by various environmental factors. For instance, the presence of other substances can affect its metabolism, as mentioned above . .

特性

IUPAC Name |

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDZWYVIHVNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043712 | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161600-01-7 | |

| Record name | Isaglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161600-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161600-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

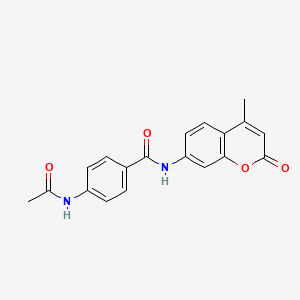

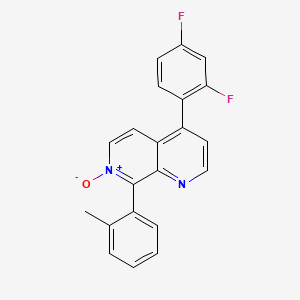

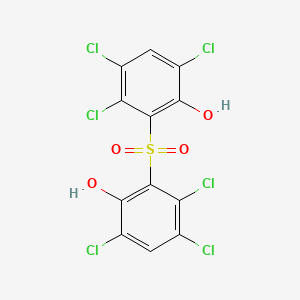

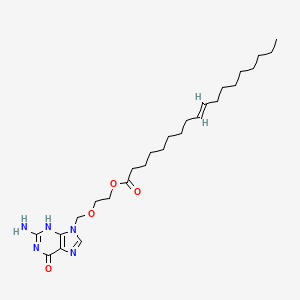

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)